molecular formula C4H4N2O2 B104379 1H-Imidazole-4-carboxylic acid CAS No. 1072-84-0

1H-Imidazole-4-carboxylic acid

Cat. No.: B104379
CAS No.: 1072-84-0
M. Wt: 112.09 g/mol
InChI Key: NKWCGTOZTHZDHB-UHFFFAOYSA-N
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Description

Imidazole-4-carboxylic acid, also known as 1H-imidazole-4-carboxylic acid, is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a carboxylate group at the fourth position of the imidazole ring. Imidazole-4-carboxylic acid is widely utilized in the synthesis of coordination polymers and has significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Biochemical Analysis

Biochemical Properties

1H-Imidazole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, often acting as a ligand or a stabilizing agent. For instance, it has been reported to stabilize binuclear hydroxo complexes of trivalent lanthanides in the pH range of 7-10 . Additionally, it is used in the synthesis of lanthanide sulfate–carboxylates and tetranuclear manganese carboxylate complexes . These interactions highlight the compound’s ability to form stable complexes with metal ions, which is crucial in various biochemical processes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as a ligand, binding to metal ions and forming stable complexes. These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context. For example, the stabilization of binuclear hydroxo complexes by this compound can influence the activity of enzymes that require metal ions as cofactors . Additionally, the compound’s ability to interact with proteins can result in changes in gene expression, further affecting cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired product . Another method involves the oxidative condensation of ketones and amidines, where molecular oxygen is used to oxidize the α-keto carbon to a diketone, which then cyclizes under basic conditions to produce imidazole derivatives .

Industrial Production Methods: Industrial production of imidazole-4-carboxylic acid often involves the use of efficient catalytic systems and optimized reaction conditions to achieve high yields. For example, the use of copper catalysts in the presence of carboxylic acids has been reported to facilitate the formation of imidazoles with high regioselectivity .

Chemical Reactions Analysis

Types of Reactions: Imidazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .

Comparison with Similar Compounds

    Imidazole: A basic heterocyclic compound without the carboxylate group.

    Histidine: An amino acid containing an imidazole ring.

    Benzimidazole: A fused ring compound with an imidazole moiety.

Uniqueness: Imidazole-4-carboxylic acid is unique due to the presence of the carboxylate group, which enhances its ability to participate in coordination chemistry and form stable complexes with metal ions. This property distinguishes it from other imidazole derivatives and expands its range of applications .

Properties

IUPAC Name

1H-imidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2/c7-4(8)3-1-5-2-6-3/h1-2H,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWCGTOZTHZDHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00147949
Record name 1H-Imidazole-4-carboxylic acid
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Molecular Weight

112.09 g/mol
Source PubChem
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CAS No.

1072-84-0
Record name 1H-Imidazole-5-carboxylic acid
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Record name Imidazole-4-carboxylic acid
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Record name Imidazole-4-carboxylic acid
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Record name 1H-Imidazole-4-carboxylic acid
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Record name 1H-Imidazole-4-carboxylic acid
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Record name 1H-imidazole-4-carboxylic acid
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Record name IMIDAZOLE-4-CARBOXYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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